molecular formula C13H10F2N2O B5884630 1-(2,6-Difluorophenyl)-3-phenylurea

1-(2,6-Difluorophenyl)-3-phenylurea

Cat. No.: B5884630
M. Wt: 248.23 g/mol
InChI Key: MNLOJRNXKVIWEO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group attached to a phenyl ring and a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)-3-phenylurea can be synthesized through a reaction between 2,6-difluoroaniline and phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.

    Hydrolysis: The major products are 2,6-difluoroaniline and phenyl isocyanate.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings with specific chemical resistance or mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, which can provide insights into the design of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-phenylurea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity due to its electronic properties.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by interacting with their active sites.

    Receptors: It can bind to receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)-3-(4-fluorophenyl)urea: Similar structure but with an additional fluorine atom on the phenyl ring.

    1-(2,6-Difluorophenyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness: 1-(2,6-Difluorophenyl)-3-phenylurea is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group provides a balance of hydrophobicity and electronic effects that can be advantageous in various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLOJRNXKVIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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